molecular formula C10H14O B12551545 (1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one CAS No. 179605-68-6

(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one

Katalognummer: B12551545
CAS-Nummer: 179605-68-6
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: RPCFFYOXVFIOPI-HTQZYQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one is a bicyclic ketone compound known for its unique structure and reactivity. This compound is characterized by a bicyclo[4.1.0]heptane ring system with a ketone functional group at the second position and a methylidene group at the third position. The presence of two methyl groups at the seventh position adds to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a diene or an enone, under acidic or basic conditions to form the bicyclic ring system.

    Functional Group Introduction: The introduction of the ketone and methylidene groups is achieved through selective oxidation and alkylation reactions. Common reagents used include oxidizing agents like potassium permanganate or chromium trioxide and alkylating agents like methyl iodide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters using strong oxidizing agents.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylidene group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or alkylating agents in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of (1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active site residues, while the methylidene group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S,4R,7R,11R)-1,3,4,7-tetramethyltricyclo[5.3.1.0^{4,11}]undec-2-en-8-ol: A tricyclic compound with similar structural features but different functional groups.

    Cyclohexane: A simpler cyclic hydrocarbon with a single ring structure.

Uniqueness

(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one is unique due to its bicyclic ring system and the presence of both a ketone and a methylidene group. This combination of features imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

179605-68-6

Molekularformel

C10H14O

Molekulargewicht

150.22 g/mol

IUPAC-Name

(1S,6R)-7,7-dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C10H14O/c1-6-4-5-7-8(9(6)11)10(7,2)3/h7-8H,1,4-5H2,2-3H3/t7-,8-/m1/s1

InChI-Schlüssel

RPCFFYOXVFIOPI-HTQZYQBOSA-N

Isomerische SMILES

CC1([C@H]2[C@@H]1C(=O)C(=C)CC2)C

Kanonische SMILES

CC1(C2C1C(=O)C(=C)CC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.